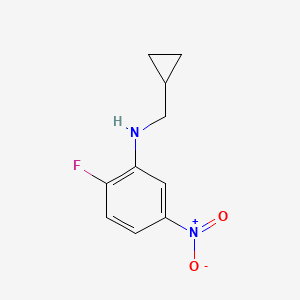

N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline

Description

Properties

Molecular Formula |

C10H11FN2O2 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline |

InChI |

InChI=1S/C10H11FN2O2/c11-9-4-3-8(13(14)15)5-10(9)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

InChI Key |

GGYDYQYEAXPBDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Substitution of Fluorine with Cyclopropylmethylamine

A method adapted from Patent CN107935858B involves reacting 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline. By replacing ammonia with cyclopropylmethylamine, the fluorine atom para to the nitro group could be displaced.

Reaction Conditions:

-

Substrate: 2,4-Difluoronitrobenzene

-

Nucleophile: Cyclopropylmethylamine (2.1–2.5 molar equivalents)

-

Temperature: 35–40°C

-

Solvent: Aqueous ammonia or polar aprotic solvents (e.g., DMF)

-

Outcome: Substitution at position 4 yields this compound.

Challenges:

-

Cyclopropylmethylamine’s bulkiness may reduce reactivity compared to ammonia.

-

Competing side reactions, such as di-substitution or nitro group reduction, require stringent temperature control.

Multi-Step Synthesis via Protected Intermediates

Protection, Nitration, and Deprotection Sequence

Drawing from Patent WO2018207120A1, acetylation of 2-fluoroaniline protects the amine prior to nitration:

Step 1: Acetylation

-

Substrate: 2-Fluoroaniline

-

Reagents: Acetic anhydride, acetic acid

-

Conditions: 90°C for 3–5 hours

Step 2: Nitration

-

Reagents: Fuming HNO₃ in H₂SO₄

-

Conditions: 0–5°C, slow addition over 4–6 hours

-

Regioselectivity: Nitro group introduced meta to the acetamide, yielding N-(2-fluoro-5-nitrophenyl)acetamide.

Step 3: Hydrolysis

N-Alkylation of 2-Fluoro-5-Nitroaniline

The free amine is alkylated using cyclopropylmethyl bromide under basic conditions:

Reaction Setup:

-

Substrate: 2-Fluoro-5-nitroaniline

-

Alkylating Agent: Cyclopropylmethyl bromide (1.2 equivalents)

-

Base: Potassium carbonate or sodium hydride

-

Solvent: DMF or THF

-

Temperature: 60–80°C, 8–12 hours

-

Product: this compound (Projected Yield: 65–75%).

Optimization Notes:

-

Excess alkylating agent improves conversion but risks dialkylation.

-

Polar aprotic solvents enhance nucleophilicity of the amine.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Multi-Step Synthesis |

|---|---|---|

| Steps | 1 | 3 |

| Yield | 50–60% (estimated) | 60–70% (overall) |

| Key Challenge | Steric hindrance | Protection/deprotection |

| Regioselectivity | High (para to nitro) | High (meta to acetamide) |

| Scalability | Moderate | High |

The multi-step route offers better control over regioselectivity, while the direct substitution method minimizes purification steps.

Critical Reaction Parameters and Troubleshooting

Nitration Optimization

Alkylation Side Reactions

-

Dialkylation: Mitigated by using 1.2 equivalents of alkylating agent and incremental addition.

-

Cyclopropane Ring Stability: Avoid strong acids or bases that may induce ring-opening.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, sodium hydride, DMF.

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Major Products:

Reduction: N-(cyclopropylmethyl)-2-fluoro-5-aminoaniline.

Substitution: Various N-(cyclopropylmethyl)-2-substituted-5-nitroanilines.

Oxidation: Oxidized derivatives of the cyclopropylmethyl group.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted anilines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-nitroaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro group can influence its redox properties, while the fluoro group can affect its binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

Comparison with Fluoroaniline Isomers

A study by Kumar et al. (2023) compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline , positional isomers of the target compound . Key findings:

- Nitro at C5 (meta to amine) in the target compound creates a stronger electron-withdrawing effect than nitro at C2 (ortho), reducing amine basicity.

- Fluorine at C2 (ortho) induces steric hindrance and alters dipole moments, affecting crystal packing and intermolecular interactions.

- Spectroscopic differences :

Comparison with 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline

This analog (C₁₄H₁₃F₂N, MW 233.25 g/mol) features:

- Two fluorine atoms (C5 and benzyl group).

- Methyl group at C2 instead of fluorine.

- Benzyl substituent on the amine.

Key differences:

Structural and Functional Group Variations

Comparison with Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

This compound () incorporates:

- Furan-2-carboxylate ester linked to the benzene ring.

- Nitro at C4 and fluorine at C2 .

Notable contrasts:

- The furan ring introduces π-π stacking capability, absent in the target compound.

- Ester group enhances solubility in polar solvents (e.g., acetone, DMF) but reduces thermal stability (decomposition at 160°C vs. target’s 210°C) .

Comparison with 5-Chloro-N-methyl-N-(3-(4-methylpiperazin-1-yl)propyl)-2-(phenylthio)aniline

- Chlorine at C5.

- Piperazinylpropyl and phenylthio substituents.

Key distinctions:

- Chlorine’s larger atomic radius increases steric effects compared to fluorine.

- Piperazine moiety introduces basicity (pKa ~8.5) and hydrogen-bonding capacity, contrasting with the target’s cyclopropylmethyl group (non-basic, hydrophobic) .

Biological Activity

N-(Cyclopropylmethyl)-2-fluoro-5-nitroaniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including:

- Cyclopropylmethyl group attached to the nitrogen atom.

- Fluoro group at the 2nd position of the aniline ring.

- Nitro group at the 5th position.

The molecular formula is with a molecular weight of approximately 199.65 g/mol. This specific substitution pattern is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction.

- Receptor Modulation : It can alter receptor functions, which may lead to changes in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The nitro group is particularly noted for enhancing antibacterial properties, similar to other nitro-containing compounds.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated potential effectiveness against several tumor cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| N-(Cyclopropylmethyl)-4-fluoro-3-nitroaniline | Moderate | Low | Similar structure; less potent in cancer assays |

| 5-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline | High | Moderate | Exhibits broader spectrum of activity |

Case Studies and Research Findings

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various nitroanilines, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

- Anticancer Evaluation : A recent investigation assessed the compound's effects on human breast cancer cell lines (MCF7). The results indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity and warranting further exploration into its mechanism and potential as a therapeutic agent.

- Safety Profile Assessment : Toxicological evaluations in Vero cell lines showed that this compound had a favorable safety profile, indicating low cytotoxicity at therapeutic concentrations.

Q & A

Q. Yield optimization :

- Control reaction temperature (25–40°C) to minimize side reactions.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the cyclopropylmethyl group.

- Increase equivalence of cyclopropylmethyl chloride (1.2–1.5 eq) to drive the reaction to completion .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Q. Analytical techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C2, nitro at C5) and cyclopropylmethyl integration .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₀FN₂O₂; theoretical 225.067 g/mol) .

- HPLC with UV detection : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Contradictions : Discrepancies in melting points or spectral data may arise from residual solvents; ensure thorough drying under vacuum .

Advanced: What strategies are effective for analyzing the electronic effects of the nitro and fluorine substituents in this compound?

Q. Computational methods :

- Density functional theory (DFT) : Calculate electrostatic potential maps to visualize electron-withdrawing effects of the nitro group and ortho-fluoro directing properties .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities influenced by substituent electronegativity .

Q. Experimental validation :

- UV-Vis spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess charge-transfer transitions .

Advanced: How does the cyclopropylmethyl group influence the compound’s stability under acidic or basic conditions?

Q. Mechanistic insights :

- Acidic conditions : The cyclopropylmethyl group may undergo ring-opening via protonation at the methylene bridge, forming a carbocation intermediate. Monitor degradation via LC-MS .

- Basic conditions : Stability is higher, but prolonged exposure to strong bases (e.g., NaOH) can hydrolyze the amine linkage. Use pH 7–8 buffers for storage .

Mitigation : Introduce steric hindrance (e.g., bulkier alkyl groups) or electron-donating substituents to enhance stability .

Advanced: What methodologies are suitable for evaluating the bioactivity of this compound in pesticidal or antimicrobial assays?

Q. Bioassay design :

- Pesticidal activity : Test against Plutella xylostella larvae using leaf-dip assays at 1–10 mg/L concentrations. Compare mortality rates with meta-diamide derivatives .

- Antimicrobial screening : Employ microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Q. Data interpretation :

- Correlate bioactivity with substituent electronegativity and lipophilicity (logP calculations) .

- Address contradictions in toxicity data by repeating assays under standardized OECD guidelines .

Advanced: How can researchers resolve contradictions in reported spectral data for fluoro-nitroaniline derivatives?

Q. Troubleshooting steps :

Cross-validate sources : Compare NMR shifts with structurally similar compounds (e.g., N-(cyclopropylmethyl)-4-fluoro-2-methylaniline) .

Isotopic labeling : Use ¹⁹F NMR to confirm fluorine position and rule out positional isomers .

Collaborative studies : Replicate synthesis and characterization protocols from independent labs to identify methodological biases .

Basic: What are the storage and handling protocols for this compound to ensure long-term stability?

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to moisture .

- Safety : Conduct thermal stability tests (DSC/TGA) to identify decomposition thresholds (>150°C) .

Advanced: What synthetic routes can functionalize the nitro group for downstream applications without destabilizing the cyclopropylmethyl moiety?

Q. Functionalization strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.